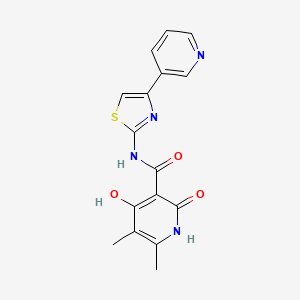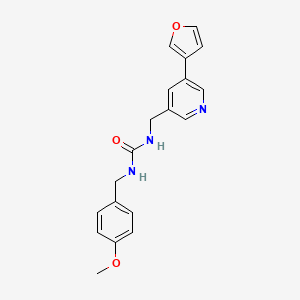
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Labeling for Pharmacokinetics Studies
This compound has been explored for its potential in treating cancer, nociceptive pain, and neurodegenerative disorders. For instance, a study focused on synthesizing a deuterium-labeled version of a closely related compound, 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, for use as an internal standard in liquid chromatography-mass spectrometry (LC–MS) analyses. This approach facilitates the study of the compound's absorption, distribution, and other pharmacokinetics properties, highlighting its potential in drug development processes (Liang et al., 2020).
Agricultural Bioactivity
Research into polysubstituted pyridine derivatives, including compounds with furan-3-yl and pyridin-3-yl groups, has demonstrated certain fungicidal and herbicidal activities. This indicates the compound's potential applications in developing new agricultural chemicals that could help manage crop diseases and pests (Zheng & Su, 2005).
Antimicrobial Activity
The compound's framework has been utilized to create novel antimicrobial agents. For instance, derivatives of imidazo[1,2-a]pyridines, which share structural similarities with the target compound, have shown significant in vitro and in vivo activity against protozoal infections, indicating the potential for developing new treatments against infectious diseases (Ismail et al., 2004).
Synthesis of Novel Derivatives
The compound's structure is a starting point for synthesizing various heterocyclic derivatives. Research has explored the synthesis of novel pyridine and naphthyridine derivatives, demonstrating the compound's versatility as a precursor in organic synthesis. These derivatives hold potential for further exploration in medicinal chemistry and drug development (Abdelrazek et al., 2010).
Chemical and Structural Analysis
Analytical and spectral studies on compounds containing the furan ring, similar to the target molecule, provide insights into their chemical properties and interactions. Such studies are fundamental for understanding the reactivity and potential applications of these compounds in various fields, including material science and chemical synthesis (Patel, 2020).
Properties
IUPAC Name |
1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-18-4-2-14(3-5-18)10-21-19(23)22-11-15-8-17(12-20-9-15)16-6-7-25-13-16/h2-9,12-13H,10-11H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXMNCGUHUFLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2636341.png)
![4-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2636342.png)


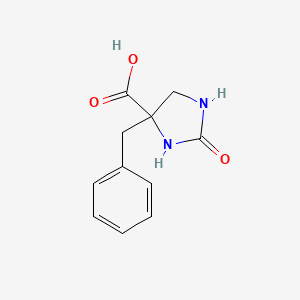
![Ethyl 2-[(4-nitrophenyl)sulfonylamino]acetate](/img/structure/B2636347.png)
![(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine](/img/structure/B2636348.png)
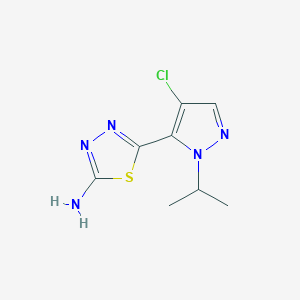
![2-(4-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2636351.png)
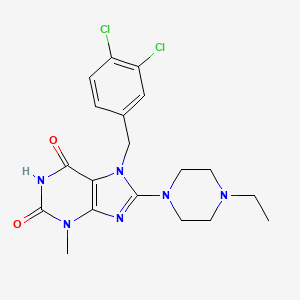
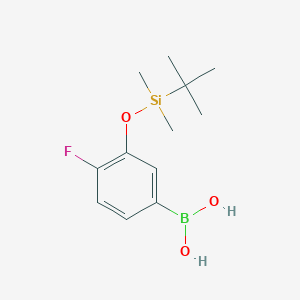
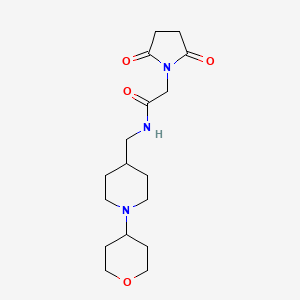
![N-[(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2636358.png)
